4-Ethoxy-3-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a novel protocol using Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Similarly, the oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations leads to the formation of 2-ethoxy-3-hydroxy-4,6-dinitropyridine . Another example is the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation processes . These studies demonstrate the complexity and versatility of synthetic routes in the creation of nitropyridine derivatives.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the solid-state structure of nitropyridine compounds. For example, compound 2 from the first study crystallizes with two independent molecules in the asymmetric unit, featuring geometric parameters and hydrogen bonding that self-assemble one type of independent molecule into chains . The molecular and crystal structures of 2-ethoxy-3-hydroxy-4,6-dinitropyridine and its sodium salt were also studied, providing insight into the arrangement of these molecules in the solid state .
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives can be influenced by their functional groups and the presence of metal cations. The study of 2-ethoxy-3-hydroxy-4,6-dinitropyridine revealed its ability to form a sodium salt upon treatment with sodium hydroxide . Additionally, the reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, although specific details of the reactions it undergoes were not provided in the abstract .
Physical and Chemical Properties Analysis
Spectroscopic methods such as IR, NMR, and electronic absorption spectroscopy are essential for characterizing the physical and chemical properties of nitropyridine derivatives. The absorption and fluorescence maxima of the chlorinated nitropyridine compound were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine was also evaluated, indicating its potential acidity in solution .
Scientific Research Applications
Chemical Synthesis and Derivatives
4-Ethoxy-3-nitropyridine is involved in various chemical synthesis processes. For instance, it is used in the synthesis of β-carbolines, a compound group with potential pharmacological applications. The thermolysis of azidopyridines, which can include 4-Ethoxy-3-nitropyridine derivatives, leads to the formation of β-carbolines, with some derivatives showing hypoglycemic properties (Proshchenkova et al., 2021). Another study highlights the synthesis of various ethoxypyridine derivatives and explores their chemical and pharmacological properties, such as antipyretic effects and sensory characteristics (Bijlsma & Hertog, 2010).
Molecular Stability and Spectroscopic Analysis
The compound's conformational stability and molecular properties are studied using techniques like vibrational spectroscopy and density functional theory. Such studies are crucial in understanding the compound's behavior and potential applications in various fields, including material science (Balachandran et al., 2012).
Application in Photophysical Studies
4-Ethoxy-3-nitropyridine derivatives have been studied for their photophysical properties. One example is the exploration of thiazole-based push-pull fluorophores, where derivatives like 4-ethoxy-1,3-thiazole exhibit interesting quantum yields, indicating potential for use in fluorescence applications (Habenicht et al., 2015).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-ethoxy-3-nitropyridine belongs, are known to interact with various biological targets, depending on their specific substitutions .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various compounds, indicating that they may interact with multiple biochemical pathways .
Result of Action
Nitropyridines have been used in the synthesis of various compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and reactivity of nitropyridines can be influenced by factors such as temperature and the presence of other reactive species .
Safety and Hazards
4-Ethoxy-3-nitropyridine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .
properties
IUPAC Name |
4-ethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-3-4-8-5-6(7)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSMHRLVUWEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326725 | |
Record name | 4-Ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1796-84-5 | |
Record name | 4-Ethoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1796-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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